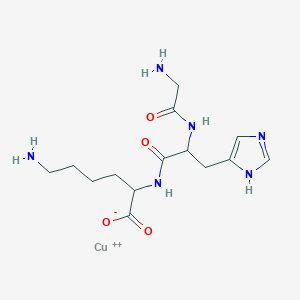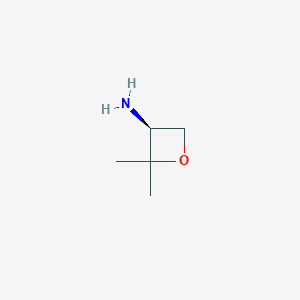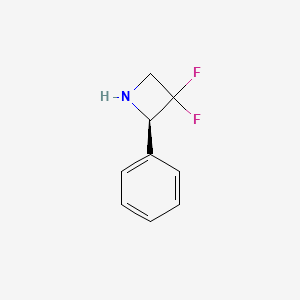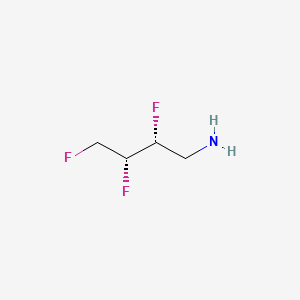
Prezatide copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper peptide, also known as GHK-Cu, GHK copper, CG-copper peptide, or [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound was first isolated from human plasma and is also found in saliva and urine. Copper peptide has gained significant attention due to its potential benefits in skin regeneration, wound healing, and anti-aging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper peptide can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the tripeptide glycyl-L-histidyl-L-lysine is synthesized on a solid support, followed by the addition of copper ions to form the copper complex. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of copper peptide involves large-scale synthesis using automated peptide synthesizers. The process includes the synthesis of the tripeptide, purification, and complexation with copper ions. The final product is then subjected to quality control measures to ensure purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Copper peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex can participate in redox reactions, while the peptide moiety can undergo substitution reactions with other amino acids or peptides .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of copper peptide include coupling reagents (e.g., HBTU, DIC), protecting groups (e.g., Fmoc, Boc), and copper salts (e.g., copper sulfate, copper chloride). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products
The major products formed from the reactions of copper peptide include various copper complexes with different peptides and amino acids. These products can have different biological activities and applications .
Applications De Recherche Scientifique
Mécanisme D'action
Copper peptide exerts its effects through several mechanisms:
Collagen Production: Copper peptide stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components, leading to improved skin firmness and elasticity.
Antioxidant Activity: Copper peptide has antioxidant properties, protecting cells from oxidative stress and free radical damage.
Gene Expression: Copper peptide modulates the expression of various genes involved in cell growth, differentiation, and repair.
Comparaison Avec Des Composés Similaires
Copper peptide is unique compared to other similar compounds due to its strong affinity for copper ions and its wide range of biological activities. Similar compounds include:
Copper Tripeptide-1: Another copper complex with similar properties but different peptide sequences.
Copper Glycyl-Histidyl-Lysine: A variant of copper peptide with slight modifications in the peptide sequence.
Copper Acetyl-Tetrapeptide-3: A copper complex with a different peptide sequence, used in hair growth and anti-aging applications.
Copper peptide stands out due to its well-documented effects on skin regeneration, wound healing, and anti-aging, making it a valuable compound in both scientific research and industrial applications .
Propriétés
IUPAC Name |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-5-nitro-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8217831.png)
![N-[5-[(1S)-1-hydroxyethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B8217834.png)


![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)


![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
